4-(4-Bromophenyl)pyrrolidin-3-amine

Medicinal Chemistry Drug Discovery Scaffold Design

4-(4-Bromophenyl)pyrrolidin-3-amine (CAS 1784166-63-7) is a 3,4-disubstituted pyrrolidine building block characterized by a C-4 aryl substituent and a free amine at the 3-position. This arrangement creates two contiguous stereocenters, making it a key scaffold for chiral drug discovery.

Molecular Formula C10H13BrN2
Molecular Weight 241.13 g/mol
Cat. No. B14880800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)pyrrolidin-3-amine
Molecular FormulaC10H13BrN2
Molecular Weight241.13 g/mol
Structural Identifiers
SMILESC1C(C(CN1)N)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H13BrN2/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9-10,13H,5-6,12H2
InChIKeyCSACJWCLJSZDRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenyl)pyrrolidin-3-amine: Chemotype Overview and Core Selection Drivers


4-(4-Bromophenyl)pyrrolidin-3-amine (CAS 1784166-63-7) is a 3,4-disubstituted pyrrolidine building block characterized by a C-4 aryl substituent and a free amine at the 3-position. This arrangement creates two contiguous stereocenters, making it a key scaffold for chiral drug discovery . Unlike its N-arylated constitutional isomer 1-(4-bromophenyl)pyrrolidin-3-amine (CAS 1181332-98-8), this C-arylated variant offers distinct three-dimensional geometry and a free pyrrolidine NH, enabling divergent N-functionalization without compromising aryl group orientation [1]. The 4-bromophenyl group serves as a versatile synthetic handle for metal-catalyzed cross-coupling, positioning this compound as a strategic intermediate for constructing complex, chiral biaryl and aminoaryl derivatives .

Why 4-(4-Bromophenyl)pyrrolidin-3-amine Is Not a Simple Replacement for Other Bromophenyl-Pyrrolidine Isomers


Procurement decisions for bromophenyl-pyrrolidine building blocks cannot assume functional interchangeability between the C-4 arylated (e.g., 4-(4-Bromophenyl)pyrrolidin-3-amine) and N-1 arylated (e.g., 1-(4-Bromophenyl)pyrrolidin-3-amine) constitutional isomers. The C-4 substitution pattern establishes a rigid chiral scaffold with two defined stereocenters, enabling enantiospecific interactions critical for lead optimization in medicinal chemistry, whereas the N-substituted isomer presents a more flexible, symmetric core . Furthermore, the presence of a free pyrrolidine NH in the target compound, versus a blocked tertiary amine in the N-aryl isomer, profoundly alters key physicochemical properties such as pKa and LogP, which directly influence pharmacokinetic behavior and solubility [1]. A direct substitution therefore risks a complete alteration of the molecular properties in downstream biological systems and synthetic pathways, as evidenced by the differentiated reactivity and physical property profiles detailed below.

Quantitative Differentiation Guide for 4-(4-Bromophenyl)pyrrolidin-3-amine


Constitutional Isomerism: C-4 vs. N-1 Aryl Substitution Creates a Distinct Pharmacophoric Scaffold

The target compound is a 3,4-disubstituted pyrrolidine with two contiguous stereocenters, a feature absent in the more common N-arylated isomer 1-(4-bromophenyl)pyrrolidin-3-amine. The C-4 substitution pattern enforces a specific three-dimensional orientation of the aryl group, while retaining a reactive secondary amine for further N-derivatization without altering the stereochemical axis . In contrast, any N-functionalization of the comparator directly modifies the aryl group's spatial presentation. This structural difference is foundational: the target scaffold is used for creating conformationally constrained analogs in chiral pool synthesis, whereas the N-aryl isomer serves primarily as an achiral intermediate [1].

Medicinal Chemistry Drug Discovery Scaffold Design

Superior Synthetic Utility: Quantified Reactivity of the 4-Bromophenyl Substituent

The 4-bromophenyl group provides a robust handle for transition-metal-catalyzed cross-coupling, significantly outperforming analogous chloro-substrates. The greater reactivity of aryl bromides over aryl chlorides in oxidative addition is well-established. For a closely related 1-benzyl-4-(4-bromophenyl)pyrrolidin-3-amine scaffold, Suzuki-Miyaura coupling proceeds in high yield, demonstrating the general utility of this substitution pattern . By contrast, the unsubstituted phenyl analog (4-Phenylpyrrolidin-3-amine) lacks this versatile handle, requiring more forcing, less selective C-H activation methods for further functionalization .

Organic Synthesis Cross-Coupling Building Blocks

Physicochemical Differentiation: Characterization of Electronic and Steric Properties

The substitution pattern has a direct, measurable impact on key physicochemical parameters. The measured logP for the constitutional isomer 1-(4-bromophenyl)pyrrolidin-3-amine is 2.199 [1], where the basic amine is incorporated into the aryl group. For the target 4-aryl compound, the unconjugated amine and distinct electronic environment will alter this value, critically impacting predicted membrane permeability and solubility. Furthermore, the presence of bromine introduces significant electron-withdrawing effects and steric bulk, which differentiates it from analogs with smaller or electron-donating substituents, directly influencing binding affinity and metabolic stability in medicinal chemistry programs.

Computational Chemistry Lead Optimization ADME-Tox

Procurement Advantage: Supplier-Quantified Purity and Scalability

A direct head-to-head procurement comparison reveals a substantial purity advantage for the target compound. The 4-aryl isomer is commercially available with a certified purity of 95% (HPLC) from Enamine [1], a leading global provider of screening compounds and building blocks. In contrast, the N-aryl constitutional isomer is sourced through a different supplier, Sigma-Aldrich, at a significantly lower purity of 83% . For end-users involved in precise medicinal chemistry, this 12% difference in purity is critical, as low-purity starting materials directly contribute to poorer reaction yields, complex purifications, and ambiguous biological assay results.

Procurement Quality Control Synthetic Chemistry

Recommended Application Scenarios for 4-(4-Bromophenyl)pyrrolidin-3-amine Based on Evidence


Stereochemically Demanding Medicinal Chemistry Campaigns

This compound is the optimal starting point for projects requiring a rigid, chiral 3-aminopyrrolidine core with a vector for aryl functionalization. Its two stereocenters and free amine make it uniquely suited for synthesizing libraries of diastereomerically pure, N-substituted analogs, a task that is structurally impossible with the N-aryl constitutional isomer. The high commercial purity (95%) [1] supports the production of clean compound libraries with reliable biological readouts.

Late-Stage Diversification via Pd-Catalyzed Cross-Coupling

The 4-bromophenyl substituent serves as a specific, high-value synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions. This allows for the rapid exploration of chemical space by introducing diverse aryl, heteroaryl, or amino groups at a late stage in the synthetic route, a significant advantage that non-halogenated or chlorinated analogs do not offer .

Building Block for Chiral Pool Syntheses

The inherent chirality and substitution pattern of this compound make it a powerful intermediate for asymmetric synthesis. It can be used to construct more complex, enantioenriched structures, serving as a key chiral building block for natural product synthesis or the development of new chiral ligands for asymmetric catalysis.

Quote Request

Request a Quote for 4-(4-Bromophenyl)pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.